molecular formula C16H12N4O5S2 B2405557 (E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide CAS No. 476316-69-5

(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide

Cat. No.: B2405557
CAS No.: 476316-69-5
M. Wt: 404.42
InChI Key: WMROHHGBQQZOTI-FPYGCLRLSA-N
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Description

“(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide” is a compound that contains a thiazole ring . Thiazole is a versatile moiety that contributes to the development of various drugs and biologically active agents . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of thiazole derivatives often involves the reaction of hydrazine with different aromatic aldehydes . For example, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .


Molecular Structure Analysis

The molecular structure of “this compound” can be found in the PubChem database .


Chemical Reactions Analysis

Thiazole compounds have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be found in the PubChem database .

Scientific Research Applications

Anticancer Properties

  • A research conducted by Kamal et al. (2014) explored the synthesis of 2-anilinonicotinyl-linked acrylamide conjugates, revealing their potential as tubulin polymerization inhibitors and exhibiting cytotoxic activity against various human cancer cell lines.

Synthesis and Stereochemistry

  • Rahman et al. (2005) focused on the synthesis of novel compounds involving 3-nitrophenyl and benzothiazol, discussing their structural assignment, stereochemistry, and biological assays.

Potential Chemosensors

  • The work by Hranjec et al. (2012) involved synthesizing novel E-3-phenyl-2-(1-phenylbenzimidazol-2-yl)acrylonitriles and related derivatives, potentially serving as chemosensors for various cations.

Antibacterial Activity

  • In a study by Pour et al. (2019), novel sulfonamides containing a 2-amino-1,3-thiazole fragment were synthesized and evaluated for their antibacterial activity against common pathogens.

Analytical Applications

  • Harris and Wilson (1983) described the synthesis of a compound used in polyacrylamide gels for detecting enzymes catalyzing thiol-producing reactions.

Fluorescence Binding Studies

  • The research by Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides, examining their interactions with bovine serum albumin through fluorescence and UV–vis spectral studies.

Antimicrobial Evaluation

  • A study by Chawla (2016) focused on synthesizing thiazole derivatives and assessing their antimicrobial activity.

Methodological Advances

  • Bujok and Mąkosza (2019) discussed a novel approach for synthesizing nitrobenzyl benzothiazol-2-yl sulfones and related compounds.

Reinvestigation of Synthesis

  • The work by Peet and Sunder (1986) reinvestigated the synthesis of specific thiazole compounds, correcting previous misassignments.

Exploration in Oil Recovery

  • Gou et al. (2015) synthesized novel acrylamide-based copolymers for potential use in enhanced oil recovery applications.

Investigation in Corrosion Inhibition

  • The study by Abu-Rayyan et al. (2022) explored the impact of synthetic acrylamide derivatives as corrosion inhibitors in nitric acid solutions for copper.

Safety and Hazards

The safety and hazards information of “(E)-3-(4-nitrophenyl)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acrylamide” can be found in the PubChem database .

Future Directions

Thiazole compounds have been the focus of medicinal chemists due to their wide range of biological activities . The current review may succeed in drawing the attention of medicinal chemists to finding new leads, which may later be translated into new drugs .

Properties

IUPAC Name

(E)-3-(4-nitrophenyl)-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O5S2/c17-27(24,25)12-6-7-13-14(9-12)26-16(18-13)19-15(21)8-3-10-1-4-11(5-2-10)20(22)23/h1-9H,(H2,17,24,25)(H,18,19,21)/b8-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMROHHGBQQZOTI-FPYGCLRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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